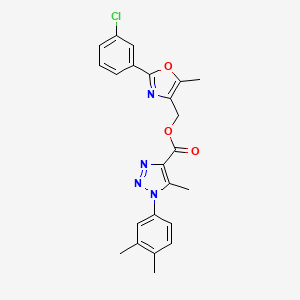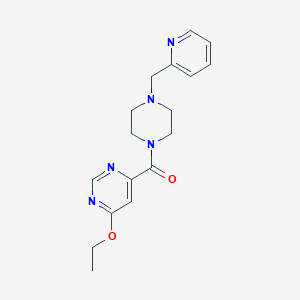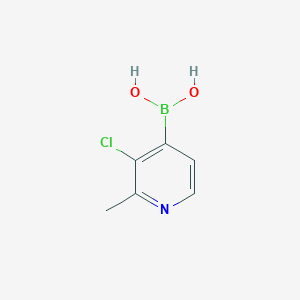![molecular formula C9H9ClN4O B2982166 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 1164548-63-3](/img/structure/B2982166.png)
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H9ClN4O . It is a derivative of pyrazolone, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one and its derivatives often involves diazo coupling reactions . Malayappa and coworkers reported the synthesis of benzothiazole-based azo dyes derived from 2-phenyl-2,4-dihydro-3H-pyrazole-3-one by diazo coupling electrophilic substitution at 0–5 °C .Molecular Structure Analysis
The molecular structure of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is characterized by a pyrazolone ring attached to a diazenyl group, which is further connected to a chlorophenyl group . The exact 3D structure may be viewed using specialized software .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of pyrazoline derivatives, including those similar to 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one, often involves reactions that yield complex structures, confirmed through spectroscopic methods such as IR, 1H-NMR, and X-ray crystallography. These methods provide insights into the molecular structures and the effects of substituents on their properties (Insuasty et al., 2001).
- Research on pyrazoline and related compounds has also focused on their vibrational and structural characteristics, investigating their electronic properties and intramolecular interactions through density functional theory (DFT) and other computational methods (Sivakumar et al., 2020).
Potential Applications
- Materials Science : Certain pyrazoline derivatives exhibit unique properties such as fluorescence, making them interesting candidates for use in optical materials and fluorescent dyes. These compounds' physical properties can be tuned by altering the substituents, which opens up applications in sensing, imaging, and material design (Barberá et al., 1998).
- Pharmacology and Biomedical Research : While avoiding specifics on drug use and side effects, it's notable that pyrazoline derivatives are explored for their antimicrobial potential. Their structure-activity relationships help in the design of new compounds with possible antimicrobial properties (B'Bhatt & Sharma, 2017).
- Organic Chemistry and Catalysis : Pyrazolines are key intermediates in synthesizing various biologically active compounds. They are used in creating complex molecules that have applications in pharmaceuticals and agriculture, illustrating the versatility and importance of pyrazoline-based chemistry in synthesizing new compounds with desired functions (Shirini et al., 2017).
Safety and Hazards
Direcciones Futuras
The future directions for research on 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one are not explicitly mentioned in the available literature. Given its structural complexity and the presence of the azo group, it could be a subject of interest in the development of new dyes, pharmaceuticals, or other chemical products .
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)diazenyl]pyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-2-1-3-8(6-7)11-13-14-5-4-9(15)12-14/h1-3,6H,4-5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZYPZVSQQFQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)
![3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982085.png)
![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)
![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)

![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)


![3-bromo-4-[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2982103.png)

![Ethyl 2-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2982106.png)